3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1214622-50-0
VCID: VC2671412
InChI: InChI=1S/C12H12N2O2/c1-8-6-9(2)11(10(7-8)12(15)16)14-5-3-4-13-14/h3-7H,1-2H3,(H,15,16)
SMILES: CC1=CC(=C(C(=C1)C(=O)O)N2C=CC=N2)C
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol

3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid

CAS No.: 1214622-50-0

Cat. No.: VC2671412

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid - 1214622-50-0

Specification

CAS No. 1214622-50-0
Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
IUPAC Name 3,5-dimethyl-2-pyrazol-1-ylbenzoic acid
Standard InChI InChI=1S/C12H12N2O2/c1-8-6-9(2)11(10(7-8)12(15)16)14-5-3-4-13-14/h3-7H,1-2H3,(H,15,16)
Standard InChI Key STICVYKWOBZMBT-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C(=O)O)N2C=CC=N2)C
Canonical SMILES CC1=CC(=C(C(=C1)C(=O)O)N2C=CC=N2)C

Introduction

Chemical Structure and Properties

3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid possesses a well-defined chemical structure characterized by a benzoic acid framework with a 3,5-dimethyl-1H-pyrazol-1-yl substituent at the ortho position. The presence of both acidic and heterocyclic components in the molecule contributes to its distinctive chemical behavior and reactivity profile.

Chemical Identification

The compound is formally identified through the following chemical descriptors:

ParameterValue
CAS Number27363-77-5
Molecular FormulaC₁₂H₁₂N₂O₂
Molecular Weight216.24 g/mol
IUPAC Name2-(3,5-dimethylpyrazol-1-yl)benzoic acid
Standard InChIInChI=1S/C12H12N2O2/c1-8-7-9(2)14(13-8)11-6-4-3-5-10(11)12(15)16/h3-7H,1-2H3,(H,15,16)
Standard InChIKeyLTPVMKDDNQWFOG-UHFFFAOYSA-N
SMILESCC1=CC(=NN1C2=CC=CC=C2C(=O)O)C

The molecular structure features a benzoic acid core with a 3,5-dimethylpyrazole ring attached at the ortho position relative to the carboxylic acid group. This arrangement creates a unique spatial configuration that influences the compound's physical properties and chemical reactivity.

Physical Properties

Based on its structural characteristics and comparison with related compounds, 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid exhibits the following physical properties:

  • Physical State: Typically exists as a crystalline solid at ambient temperature

  • Color: Generally white to off-white crystalline powder

  • Solubility: Limited solubility in water; more soluble in organic solvents such as DMSO, methanol, and ethanol

  • Melting Point: Expected to have a relatively high melting point characteristic of substituted benzoic acids

Synthesis and Preparation Methods

The synthesis of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid can be accomplished through various synthetic routes, with several established methodologies documented in chemical literature.

Traditional Synthetic Approaches

The preparation of this compound typically involves the reaction of 3,5-dimethylpyrazole with a suitable benzoic acid derivative. The primary synthetic pathways include:

  • Direct N-arylation reactions: Coupling 3,5-dimethylpyrazole with 2-halobenzoic acids (such as 2-bromobenzoic acid) in the presence of a suitable catalyst system, typically copper or palladium complexes, and an appropriate base.

  • Oxidation of corresponding aldehyde derivatives: The synthesis can proceed through the oxidation of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde, converting the aldehyde functional group to a carboxylic acid under appropriate oxidizing conditions.

  • Nucleophilic substitution reactions: Utilizing activated benzoic acid derivatives that can undergo nucleophilic substitution with 3,5-dimethylpyrazole under controlled reaction conditions.

Modern Synthetic Strategies

Contemporary synthetic approaches employ more efficient and environmentally friendly methodologies:

  • Microwave-assisted synthesis: This technique significantly reduces reaction times while improving yields through more efficient energy transfer.

  • Solvent-free conditions: Environmentally conscious synthetic methods that eliminate or minimize solvent use, reducing waste generation while maintaining product quality.

  • Metal-catalyzed cross-coupling reactions: Advanced catalytic systems that enable selective C-N bond formation between the pyrazole nitrogen and the benzoic acid derivative.

The choice of synthetic route depends on factors including available starting materials, desired scale, equipment limitations, and specific purity requirements.

Chemical Reactivity

The chemical reactivity of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid is determined by the presence of both the carboxylic acid functional group and the pyrazole heterocycle.

Carboxylic Acid Reactivity

The carboxylic acid moiety exhibits standard reactions typical of this functional group:

  • Esterification: Reaction with alcohols under acidic catalysis to form the corresponding esters.

  • Amidation: Formation of amides through reaction with amines, typically requiring activation of the carboxylic acid.

  • Reduction: The carboxylic acid can be reduced to the corresponding alcohol using appropriate reducing agents.

  • Salt formation: Deprotonation with bases to form the corresponding carboxylate salts, enhancing water solubility.

Pyrazole Ring Reactivity

The pyrazole component contributes additional reactivity patterns:

  • Coordination chemistry: The nitrogen atoms in the pyrazole ring can coordinate with various metal ions, making this compound potentially useful as a ligand in coordination complexes.

  • Electrophilic substitution: The pyrazole ring can undergo electrophilic aromatic substitution reactions, although the presence of methyl groups may influence the regioselectivity of such reactions.

  • Hydrogen bonding interactions: The nitrogen atoms participate in hydrogen bonding, which influences the compound's interactions with biological macromolecules and its potential pharmaceutical applications.

Applications in Research and Development

The unique structural features of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid make it valuable in various scientific fields.

Medicinal Chemistry Applications

In pharmaceutical research, compounds containing the pyrazole-benzoic acid scaffold have demonstrated significant potential:

  • Antimicrobial activity: Related pyrazole derivatives have shown activity against various bacterial strains including Staphylococcus aureus and Klebsiella pneumoniae, suggesting potential applications in antibacterial drug development.

  • Anti-inflammatory properties: The pyrazole structure is found in numerous anti-inflammatory agents, suggesting potential applications in this therapeutic area.

  • Antiparasitic potential: Structurally similar compounds have exhibited antileishmanial and antimalarial properties, indicating potential applications in treating parasitic infections.

  • Enzyme inhibition: Pyrazole-containing compounds often demonstrate enzyme inhibitory activities, which could be exploited in the development of drugs targeting specific enzymatic pathways.

Chemical and Materials Applications

Beyond medicinal chemistry, this compound has potential applications in:

  • Coordination chemistry: The nitrogen atoms in the pyrazole ring make the compound suitable as a ligand for metal complexation, potentially useful in catalysis and materials science.

  • Synthetic intermediates: The compound can serve as a building block for the synthesis of more complex molecules with specific functional properties.

  • Analytical chemistry: Potential applications as a reagent or standard in analytical methodologies.

Structure-Activity Relationships

Understanding the relationship between the compound's structure and its biological activities provides valuable insights for rational drug design and optimization.

Key Structural Features

Several structural elements significantly influence the biological activity of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid and related compounds:

  • Pyrazole ring orientation: The spatial arrangement of the pyrazole ring relative to the benzoic acid moiety affects the compound's interaction with biological targets.

  • Methyl substituents: The methyl groups at positions 3 and 5 on the pyrazole ring influence lipophilicity, electronic properties, and steric interactions with target biomolecules.

  • Carboxylic acid positioning: The ortho-positioning of the carboxylic acid group relative to the pyrazole substituent creates a unique three-dimensional arrangement that may facilitate specific molecular interactions.

Studies of similar compounds indicate that modifications to these structural features can significantly alter biological activities, providing opportunities for the development of derivatives with enhanced potency or selectivity.

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the identity, purity, and structural features of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid.

Spectroscopic Analysis

The compound can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons, methyl groups, and the pyrazole ring proton

    • ¹³C NMR would confirm the presence of the carboxylic carbon, aromatic carbons, and methyl carbons

  • Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for:

    • Carboxylic acid O-H stretch (broad band around 3000-2500 cm⁻¹)

    • C=O stretch (strong band around 1700 cm⁻¹)

    • Aromatic C=C stretching (1600-1400 cm⁻¹)

    • C-N stretching vibrations from the pyrazole ring

  • Mass Spectrometry: Would provide the molecular weight confirmation and fragmentation pattern characteristic of the compound's structure.

Chromatographic Analysis

Chromatographic techniques such as HPLC, GC-MS, and TLC provide means for assessing the purity and conducting quantitative analysis of the compound.

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